molecular formula C12H7BrCl2OS2 B8280000 1-[4-Bromo-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone

1-[4-Bromo-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone

Cat. No. B8280000
M. Wt: 382.1 g/mol
InChI Key: XZTLIGLYFXKMAW-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

To a CEM microwave tube, was charged with 1-[4-bromo-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone as prepared in example 21 (0.6 g, 1.6 mmol), copper(I) cyanide (0.85 g, 9.4 mmol), and pyridine (5 mL) as solvent. The mixture was subjected to microwave irradiation (200 W) on a CEM Discovery™ microwave machine at 150° C. for 30 minutes. After the irradiation, the mixture was cooled to ambient temperature and treated with 20 mL of saturated copper(II) sulfate aqueous solution and extracted with ethyl acetate. The combined organic layer was separated, washed with water, dried (Na2SO4) and concentrated. The crude was purified by silica gel chromatography using a 96:4 mixture of hexane and ethyl acetate as eluent to afford the title product (0.515 g, 78% yield). 1H NMR (400 MHz, CDCl3) δ: 7.69 (1H, s), 7.56 (1H, m), 7.53 (1H, m), 7.33 (1H, m), 2.51 (3H, s). MS m/z: 326.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 21
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
copper(I) cyanide
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
catalyst
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:16](=[O:18])[CH3:17])[S:5][C:6]=1[S:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[Cl:15].[Cu][C:20]#[N:21]>N1C=CC=CC=1.S([O-])([O-])(=O)=O.[Cu+2]>[C:20]([C:2]1[CH:3]=[C:4]([C:16](=[O:18])[CH3:17])[S:5][C:6]=1[S:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[Cl:15])#[N:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1SC1=C(C=C(C=C1)Cl)Cl)C(C)=O
Step Two
Name
example 21
Quantity
0.6 g
Type
reactant
Smiles
Step Three
Name
copper(I) cyanide
Quantity
0.85 g
Type
reactant
Smiles
[Cu]C#N
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
20 mL
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was subjected to microwave irradiation (200 W) on a CEM Discovery™ microwave machine at 150° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the irradiation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a 96:4 mixture of hexane and ethyl acetate as eluent

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(SC1SC1=C(C=C(C=C1)Cl)Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.515 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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